molecular formula C18H18FN7O B3724506 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

Cat. No.: B3724506
M. Wt: 367.4 g/mol
InChI Key: NIOQSVDQTLLTAX-RGVLZGJSSA-N
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Description

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound with significant potential in various scientific fields This compound features a triazine ring, which is known for its stability and versatility in chemical reactions

Properties

IUPAC Name

4-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN7O/c1-26(2)18-23-16(21-14-7-5-13(19)6-8-14)22-17(24-18)25-20-11-12-3-9-15(27)10-4-12/h3-11,27H,1-2H3,(H2,21,22,23,24,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOQSVDQTLLTAX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps, starting with the preparation of the triazine core The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and appropriate aminesIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The dimethylamino and fluorophenyl groups enhance its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Compared to other triazine derivatives, 4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL stands out due to its unique combination of functional groups. Similar compounds include:

    4-(Dimethylamino)pyridine: Known for its catalytic properties.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Used in antibacterial studies

This compound’s unique structure and reactivity make it a valuable asset in various scientific domains

Biological Activity

4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound notable for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine ring, a dimethylamino group, and a fluorophenyl group, which contribute to its unique chemical reactivity and biological activity.

PropertyDetails
Molecular Formula C18H18FN7O
Molecular Weight 367.4 g/mol
IUPAC Name 4-[(E)-[[4-(dimethylamino)-6-(4-fluoroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol
InChI Key AXZWNDUUVWCUGC-RGVLZGJSSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazine moiety can inhibit enzymes and proteins involved in various biochemical pathways. The dimethylamino and fluorophenyl groups enhance binding affinity and specificity.

  • Antibacterial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Studies indicate that the presence of the fluorine atom in the structure enhances its antibacterial potency by improving membrane permeability and enzyme inhibition .
  • Anticancer Activity : Research has shown that this compound can interfere with cellular signaling pathways that regulate cell growth and proliferation. Its potential as an anticancer agent is being investigated through various in vitro assays, demonstrating promising results against multiple cancer cell lines .

Antibacterial Studies

A study reported that derivatives containing the fluorophenyl moiety showed strong antibacterial activity against E. coli and S. aureus, comparable to established antibiotics like kanamycin. The mechanism involves binding to essential bacterial enzymes and disrupting metabolic pathways .

Anticancer Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Reference
HepG21.30
MDA-MB-23117.25
A278014.00

The compound's ability to induce apoptosis in cancer cells has been confirmed through flow cytometry analysis, indicating that it promotes cell death in a dose-dependent manner .

Case Studies

  • Study on Antibacterial Activity : A review highlighted the effectiveness of fluorinated imines and hydrazones similar to our compound in inhibiting bacterial growth. The presence of electron-withdrawing groups was crucial for maintaining high antibacterial activity .
  • Anticancer Mechanism Investigation : In a study focused on HDAC inhibitors, compounds structurally related to this compound were shown to effectively inhibit tumor growth in xenograft models by promoting apoptosis and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for introducing dimethylamino and 4-fluorophenylamino groups into triazine-based compounds?

  • Methodological Answer: The dimethylamino group can be introduced via nucleophilic substitution on a chlorotriazine intermediate using dimethylamine under controlled pH (e.g., aqueous NaOH/acetone at 0°C). The 4-fluorophenylamino moiety is typically added via condensation with 4-fluoroaniline in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C). Reaction progress should be monitored via TLC or HPLC to ensure completion .

Q. How can researchers characterize the purity and structural integrity of this compound after synthesis?

  • Methodological Answer: Use a combination of:
  • Elemental analysis to confirm stoichiometry.
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrazone geometry (E/Z configuration). For example, the phenolic -OH proton typically appears as a singlet near δ 9–10 ppm in DMSO-d6 .
  • Mass spectrometry (HRMS) to validate molecular weight and fragmentation patterns .

Q. What solvents and reaction conditions optimize the stability of the hydrazone linkage during synthesis?

  • Methodological Answer: Hydrazone formation requires anhydrous conditions to prevent hydrolysis. Use ethanol or methanol as solvents with catalytic acetic acid to protonate the hydrazine intermediate. Maintain temperatures between 25–40°C to balance reaction rate and stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., kinases or microbial enzymes)?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (PDB database). Parameterize the compound’s partial charges via DFT calculations (e.g., B3LYP/6-31G* basis set). Validate predictions with in vitro assays (e.g., IC₅₀ determination against E. coli or S. aureus) .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazine-hydrazone derivatives?

  • Methodological Answer:
  • Replicate studies under standardized conditions (e.g., identical microbial strains, nutrient media, and incubation times).
  • Perform dose-response curves to compare potency across studies.
  • Use HPLC-purified batches to rule out impurities affecting activity .

Q. How can researchers evaluate the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer:
  • Conduct OECD 301F biodegradation tests in activated sludge to assess aerobic breakdown.
  • Analyze transformation products via LC-QTOF-MS to identify intermediates (e.g., triazine ring cleavage products).
  • Model bioaccumulation potential using EPI Suite’s BCFBAF module .

Methodological Design & Data Analysis

Q. What statistical approaches are suitable for analyzing dose-dependent antimicrobial activity data?

  • Methodological Answer: Use non-linear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare efficacy across bacterial strains. Include negative controls (solvent-only) to normalize background activity .

Q. How to design a study comparing the photostability of this compound with structurally analogous derivatives?

  • Methodological Answer:
  • Expose samples to UV light (λ = 254–365 nm) in a photoreactor.
  • Monitor degradation via UV-Vis spectroscopy at timed intervals.
  • Calculate quantum yields using actinometry (e.g., potassium ferrioxalate). Compare degradation kinetics using Arrhenius plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL
Reactant of Route 2
Reactant of Route 2
4-[(E)-{2-[4-(DIMETHYLAMINO)-6-[(4-FLUOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.